REACTION_SMILES
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[CH3:1][Si:2]([C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9])([CH3:10])[CH3:11].[CH3:33][N:34]([CH3:35])[CH:36]=[O:37].[Cr:12](=[O:13])([O:14][Cr:15]([O-:16])(=[O:17])=[O:18])([O-:19])=[O:20].[nH+:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[nH+:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[CH3:1][Si:2]([C:3]#[C:4][CH2:5][CH2:6][CH2:7][C:8](=[O:9])[OH:13])([CH3:10])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C#CCCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)([O-])O[Cr](=O)(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)C#CCCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |